(S)-2-Amino-6-benzamidohexanoic acid
CAS No.: 1219-46-1
Cat. No.: VC20950716
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1219-46-1 |
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Molecular Formula | C13H18N2O3 |
Molecular Weight | 250.29 g/mol |
IUPAC Name | (2S)-2-amino-6-benzamidohexanoic acid |
Standard InChI | InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 |
Standard InChI Key | KODLJWKGAKBGOB-NSHDSACASA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)[O-])[NH3+] |
Chemical Properties and Structure
(S)-2-Amino-6-benzamidohexanoic acid, also known as N-epsilon-Benzoyl-L-lysine or L-Lysine, N6-benzoyl-, is an amino acid derivative with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. The compound is identified by the CAS registry number 1219-46-1, indicating its recognition as a distinct chemical entity in scientific literature. Structurally, it maintains the essential characteristics of an amino acid with an alpha-amino group and carboxylic acid functionality, while featuring a distinct benzamide modification at the epsilon position of the lysine side chain.
The IUPAC name, (2S)-2-amino-6-benzamidohexanoic acid, reflects its stereochemistry with the (S) configuration at the alpha carbon, confirming it belongs to the L-series of amino acids similar to naturally occurring lysine. This stereochemistry is critical for potential biological activity, as biological systems typically display high stereoselectivity in their interactions with amino acids and their derivatives.
Chemical Identifiers and Properties
The molecular structure of (S)-2-Amino-6-benzamidohexanoic acid can be represented through various chemical notation systems, facilitating its identification and characterization in chemical databases and literature. The compound is described by the following identifiers:
Property | Value |
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CAS No. | 1219-46-1 |
IUPAC Name | (2S)-2-amino-6-benzamidohexanoic acid |
Molecular Formula | C13H18N2O3 |
Molecular Weight | 250.29 g/mol |
Standard InChI | InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 |
Standard InChIKey | KODLJWKGAKBGOB-NSHDSACASA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)[O-])[NH3+] |
The compound's structure reveals the benzoyl modification at the epsilon-amino position of lysine, creating a benzamide functional group that significantly alters the chemical properties compared to unmodified lysine. This modification may affect solubility, reactivity, and potential interactions with biological systems. |
Relationship to Lysine
(S)-2-Amino-6-benzamidohexanoic acid is a direct derivative of lysine, one of the essential amino acids required for protein synthesis and numerous biological processes. Lysine (C6H14N2O2) has a molecular weight of 146.19 g/mol and contains two amino groups: the alpha-amino group common to all amino acids and an epsilon-amino group at the end of its side chain . The modification in (S)-2-Amino-6-benzamidohexanoic acid specifically targets this epsilon-amino group, replacing it with a benzamide group.
Lysine is characterized by its basic side chain with a pKa of approximately 10.54, making it positively charged at physiological pH . The modification in (S)-2-Amino-6-benzamidohexanoic acid neutralizes this positive charge by converting the amino group to an amide, which significantly alters the compound's acid-base properties and potential for electrostatic interactions.
Comparative Analysis of Lysine and Its Benzoyl Derivative
Analytical Considerations
The identification and characterization of (S)-2-Amino-6-benzamidohexanoic acid in research settings likely employ standard analytical techniques used for amino acids and their derivatives. These may include:
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High-Performance Liquid Chromatography (HPLC): For separation and quantification of the compound from mixtures.
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Mass Spectrometry: For accurate mass determination and structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of stereochemistry.
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Infrared Spectroscopy (IR): For identification of functional groups, particularly the characteristic amide and carboxylic acid stretching frequencies.
The compound's chemical identifiers, such as the InChI string and SMILES notation provided in the search results, facilitate its unambiguous identification in chemical databases and literature.
Molarity Calculations
For research applications involving (S)-2-Amino-6-benzamidohexanoic acid, accurate concentration calculations are essential. Using the molecular weight of 250.29 g/mol, researchers can calculate:
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Mass required for a solution of known volume and concentration:
Mass (g) = Concentration (mol/L) × Volume (L) × 250.29 (g/mol) -
Volume required to dissolve a known mass to a desired concentration:
Volume (L) = Mass (g) ÷ [Concentration (mol/L) × 250.29 (g/mol)] -
Concentration resulting from dissolving a known mass in a specific volume:
Concentration (mol/L) = Mass (g) ÷ [Volume (L) × 250.29 (g/mol)]
These calculations assist researchers in preparing solutions of precise concentrations for experimental work involving this compound.
Comparative Analysis with Related Compounds
While (S)-2-Amino-6-benzamidohexanoic acid represents a specific modification of lysine, it belongs to a broader class of modified amino acids that play important roles in biochemical research. Comparing this compound with other amino acids and their derivatives provides context for understanding its unique properties and potential applications.
Comparison with Other Amino Acid Derivatives
Mass Molarity Calculator
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